7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride

Description

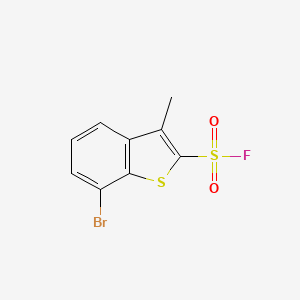

7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride is a halogenated sulfonyl fluoride derivative featuring a benzothiophene core. This compound is characterized by a bromine substituent at the 7-position, a methyl group at the 3-position, and a sulfonyl fluoride (-SO₂F) moiety at the 2-position. Its molecular formula is C₁₀H₇BrFO₂S₂, with a calculated molecular weight of 337.26 g/mol.

The sulfonyl fluoride group confers unique reactivity, enabling selective bond-forming reactions (e.g., sulfur(VI) fluoride exchange (SuFEx) click chemistry), while the bromine atom offers a handle for further functionalization via cross-coupling reactions.

Properties

Molecular Formula |

C9H6BrFO2S2 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

7-bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride |

InChI |

InChI=1S/C9H6BrFO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3 |

InChI Key |

OWIWNRXFIYDFOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride typically involves the bromination of 3-methyl-1-benzothiophene followed by sulfonylation and fluorination. The reaction conditions often require the use of bromine or a brominating agent, a sulfonyl chloride, and a fluorinating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides, sulfonates, or sulfides, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit the activity of certain enzymes or proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 7-bromo-3-methyl-1-benzothiophene-2-sulfonyl fluoride with analogs identified in the Enamine Building Blocks Catalogue :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₀H₇BrFO₂S₂ | 337.26 | Benzothiophene core, 7-Br, 3-CH₃, SO₂F group |

| 5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride | C₉H₇BrClNO₂S | 308.58 | Indole core, 5-Br, 1-CH₃, SO₂Cl group |

| [3-(Trifluoromethoxy)cyclobutyl]methanesulfonyl | C₆H₉F₃O₃S | 218.20 | Cyclobutyl group, trifluoromethoxy substituent, SO₂ group |

| 4H-1,3-Thiazine-2-sulfonyl fluoride derivative | C₄H₈FNO₃S | 177.23 | Thiazine core, SO₂F group, smaller heterocyclic system |

Key Comparative Insights

Core Heterocycle Differences

- Benzothiophene vs. Indole: The benzothiophene core (in the target compound) is electron-deficient compared to the indole system (in 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride), influencing π-stacking interactions and solubility.

- Cyclobutyl vs. Aromatic Systems : The [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl compound introduces ring strain and fluorinated substituents, enhancing metabolic stability but reducing aromatic conjugation .

Substituent Effects

- Halogen Position (7-Br vs. 5-Br) : The 7-bromo substituent on benzothiophene may sterically hinder electrophilic substitution compared to the 5-bromo position on indole, altering reactivity in cross-coupling reactions .

- Sulfonyl Fluoride vs. Chloride : Sulfonyl fluorides (e.g., the target compound) are more hydrolytically stable than sulfonyl chlorides (e.g., 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride), making them preferable for biological applications. However, chlorides are more reactive in nucleophilic substitutions .

Research Findings and Implications

Reactivity and Stability

- Sulfonyl fluorides are increasingly used in proteomics for covalent inhibitor design due to their "click-like" reactivity with lysine residues. The target compound’s benzothiophene core may enhance membrane permeability compared to indole-based analogs .

- Bromine substituents in both the target and indole analog enable Suzuki-Miyaura cross-coupling, but steric effects at the 7-position may slow reaction kinetics compared to 5-bromo derivatives .

Structural Characterization

Commercial and Industrial Relevance

- The Enamine catalogue lists the target compound under price tier "G9", suggesting moderate commercial availability. In contrast, simpler derivatives (e.g., C₄H₈FNO₃S) are categorized under "G1", indicating lower synthesis complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.